molecular formula C19H17ClN2O3 B11950602 N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea CAS No. 882865-89-6

N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea

Cat. No.: B11950602
CAS No.: 882865-89-6
M. Wt: 356.8 g/mol
InChI Key: UPUUOEJSOPISQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea is a urea-based compound featuring a 5-chloro-2,4-dimethoxyphenyl group linked via a urea bridge to a 2-naphthyl substituent. The compound’s design incorporates a bulky aromatic naphthyl group, which may influence its pharmacokinetic properties, including lipophilicity and blood-brain barrier penetration, compared to smaller heterocyclic substituents like isoxazolyl groups found in related molecules .

Properties

CAS No.

882865-89-6

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-naphthalen-2-ylurea

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-11-18(25-2)16(10-15(17)20)22-19(23)21-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H2,21,22,23)

InChI Key

UPUUOEJSOPISQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)Cl)OC

Origin of Product

United States

Biological Activity

N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C17_{17}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 351.79 g/mol

The presence of chloro and methoxy groups in its structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antiviral Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antiviral properties, particularly against human adenoviruses (HAdV). For instance, analogues have demonstrated significant selectivity indexes and low cytotoxicity, indicating a potential for therapeutic application in viral infections .
  • Carbonic Anhydrase Inhibition : Some studies have explored the inhibitory effects on human carbonic anhydrase (hCA) isoforms, which are implicated in various physiological processes. Inhibition of these enzymes can lead to therapeutic benefits in conditions like glaucoma and cancer .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Details
AntiviralPotential inhibitors of HAdV with low cytotoxicity observed in studies.
Enzyme InhibitionInhibits hCA isoforms with implications for treating various diseases.
AntimicrobialExhibits activity against bacterial strains like S. aureus and E. coli.

Case Studies and Research Findings

  • Antiviral Studies : A study highlighted the effectiveness of certain analogues against HAdV, with IC50_{50} values indicating strong antiviral activity (e.g., IC50_{50} = 0.27 μM for one analogue), while maintaining low cytotoxicity (CC50_{50} = 156.8 μM) .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition constants for various hCA isoforms, showing that some derivatives had Ki_{i} values ranging from 18.5 to 45.5 nM, demonstrating superior activity compared to standard inhibitors like acetazolamide .
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antimicrobial properties against pathogens such as Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several urea derivatives investigated for their allosteric modulation of nAChRs or serotonin receptors. Key comparisons include:

PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea)
  • Structure : Replaces the 2-naphthyl group with a 5-methyl-3-isoxazolyl moiety.
  • Activity : A well-characterized type II positive allosteric modulator (PAM) of α7 nAChRs. It potentiates receptor activity by reducing desensitization and inducing conformational changes in the extracellular ligand-binding domain, akin to acetylcholine .
  • Therapeutic Applications : Demonstrated efficacy in reversing ketamine-induced cognitive deficits and social withdrawal in rodent models of schizophrenia .
  • Pharmacokinetics: Requires co-solvents (e.g., ethanol, cremophor EL) for solubility .
CCMI (N-(4-chlorophenyl)-[[(4-chlorophenyl)amino]methylene]-3-methyl-5-isoxazoleacet-amide)
  • Structure : Features a chlorophenyl-isoxazole hybrid instead of naphthyl or isoxazolyl groups.
  • Activity : A type I PAM of α7 nAChRs, stabilizing the receptor in a high-affinity state without affecting desensitization kinetics.
  • Therapeutic Applications : Less effective than PNU-120596 in reversing ketamine-induced deficits in rats .
N-(2-Naphthyl)-N'-(3-pyridyl)-urea
  • Structure : Contains a 2-naphthyl group paired with a 3-pyridyl substituent.
  • Activity : Acts as a 5-HT2C receptor antagonist , reversing hypomotility in rats induced by 5-HT2C agonists .
  • Divergent Targeting : Highlights how naphthyl-substituted ureas can exhibit receptor selectivity distinct from α7 nAChR-targeting analogs.

Key Differences in Pharmacological Profiles

Parameter N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea PNU-120596 CCMI N-(2-Naphthyl)-N'-(3-pyridyl)-urea
Target Receptor Hypothesized: α7 nAChR or 5-HT receptors (untested) α7 nAChR (Type II PAM) α7 nAChR (Type I PAM) 5-HT2C receptor antagonist
Substituent Lipophilicity High (bulky 2-naphthyl) Moderate (isoxazolyl) Moderate (chlorophenyl-isoxazole) Moderate (pyridyl)
Solubility Likely low (requires co-solvents) Requires ethanol/cremophor Not reported Not reported
Therapeutic Indication Unknown (structural analog suggests CNS applications) Schizophrenia, cognitive deficits Schizophrenia (preclinical) Obsessive-compulsive disorder

Mechanistic Insights from Structural Analogues

  • α7 nAChR Modulation: PNU-120596’s isoxazolyl group facilitates interactions with the receptor’s transmembrane allosteric site, enhancing ion flux by delaying desensitization .
  • Receptor Conformational Changes : PNU-120596 induces cysteine accessibility changes in the agonist-binding site, mimicking acetylcholine’s effects . The naphthyl substituent’s bulk could disrupt these conformational shifts, necessitating mutagenesis studies for validation.
  • 5-HT2C Receptor Antagonism: The 2-naphthyl group in N-(2-naphthyl)-N'-(3-pyridyl)-urea confers high affinity for 5-HT2C receptors, suggesting that minor structural tweaks in urea derivatives can drastically shift receptor targeting .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea to achieve high yield and purity?

  • Synthesis optimization requires multi-step protocols involving urea bond formation between substituted phenylamines and isocyanate derivatives. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .
  • Purification : Column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the target compound from byproducts .
  • Temperature control : Maintain temperatures below 60°C to prevent decomposition of the chloro-substituted aromatic ring .

Q. Which advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves bond angles, torsion angles, and molecular packing (e.g., analogous urea derivatives in used single-crystal X-ray diffraction with R-factor <0.05) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., methoxy and chloro groups show distinct splitting patterns in aromatic regions) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]+^+ ion for C19_{19}H17_{17}ClN2_2O3_3) .

Advanced Research Questions

Q. How does the chloro-substituted aromatic moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • The electron-withdrawing chlorine atom at the 5-position on the dimethoxyphenyl ring activates the adjacent methoxy groups for potential demethylation under acidic conditions. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps .
  • Experimental validation : React the compound with H2_2SO4_4/H2_2O and monitor demethylation via HPLC-MS to identify intermediates .

Q. What strategies can mitigate contradictions in reported biological activities of structurally similar urea derivatives?

  • Comparative SAR analysis : Systematically compare substituent effects (e.g., replacing naphthyl with isoxazolyl groups in reduces antitumor potency by ~40%) .
  • Dose-response standardization : Use in vitro assays (e.g., MTT on cancer cell lines) with consistent protocols to normalize IC50_{50} values .
  • Meta-analysis : Cross-reference PubChem and ChEMBL data to identify outliers caused by assay variability (e.g., conflicting cytotoxicity reports in vs. 2) .

Q. How can computational modeling predict the binding affinity of this compound to cancer-related protein targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with tubulin (a common target for urea-based antitumor agents). Focus on hydrogen bonding between the urea carbonyl and Thr179/Asn258 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Metrics like RMSD (<2.0 Å) and binding free energy (MM-PBSA) validate predictions .

Q. What experimental designs are recommended for evaluating synergistic effects with existing chemotherapeutics?

  • Combinatorial screening : Use a fractional factorial design (e.g., 4×4 matrix) to test the compound with cisplatin or paclitaxel across multiple concentrations .
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method. A CI <1 indicates synergy, as seen in for urea derivatives combined with microtubule disruptors .

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies in solubility profiles across different solvent systems?

  • Phase solubility studies : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
  • Thermodynamic analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity. For example, the compound’s low water solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .

Q. What analytical workflows validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor degradation via UPLC-PDA at 254 nm.
  • Metabolite identification : Use HepG2 cell lysates or liver microsomes to simulate Phase I/II metabolism. LC-QTOF-MS detects metabolites like hydroxylated naphthyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.